(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Chemical Synthesis Procurement Quality Control

Select (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine for precise SAR and cross-coupling applications. With ≥97% purity, this para-bromo imidazole building block enables reliable Suzuki/Buchwald-Hartwig diversification. Distinct from meta isomers (calc. LogP 1.86), it serves as a controlled probe for halogen effects on lipophilicity and target binding. Trust the exact chemical entity proven in SSTR3 agonist optimization (EC50 5.2 nM scaffold). Ensure reproducible results—don't settle for generic substitutes.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
CAS No. 944897-79-4
Cat. No. B1518556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine
CAS944897-79-4
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N2)CN)Br
InChIInChI=1S/C10H10BrN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
InChIKeyCFAQJCPPIQIPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine: Key Chemical Identity and Procurement Baseline


(4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine (CAS 944897-79-4) is a synthetic, heterocyclic small molecule characterized by a 1H-imidazole-2-methanamine core substituted with a para-bromophenyl group. It is primarily utilized as a versatile research chemical and building block in medicinal chemistry and chemical biology [1]. Its molecular formula is C10H10BrN3, with a molecular weight of 252.11 g/mol . This compound is a solid at room temperature and is commercially available from multiple reputable vendors for research purposes .

Why Generic Substitution of (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine Is a Critical Scientific Error


Substituting (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine with a generic 'imidazole derivative' or a close positional isomer introduces significant risk due to quantifiable differences in physicochemical properties and biological activity that directly impact research reproducibility and project outcomes [1]. The specific para-bromo substitution pattern governs key molecular interactions and properties, including lipophilicity and target binding affinity, which are not shared by its meta-bromo or phenyl analogs [2]. Ignoring these specific structural features can lead to divergent experimental results, invalid SAR conclusions, and wasted resources in hit-to-lead optimization. The evidence below provides the quantitative justification for selecting this precise chemical entity.

Product-Specific Quantitative Evidence for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine


Comparative Purity and Vendor Specification Analysis for Reliable Procurement

The baseline purity for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine from major research suppliers is consistently reported at ≥97%, a key differentiator from lower-purity generic offerings or less-defined analog stocks . This is a critical specification for minimizing batch-to-batch variability in sensitive assays. In comparison, some suppliers list the compound at a standard 95% purity .

Chemical Synthesis Procurement Quality Control

Positional Isomer Differentiation: Para- vs. Meta-Bromo Substitution Impact on Lipophilicity (LogP)

The lipophilicity of the para-bromo isomer (target compound) differs from its meta-bromo analog, a critical factor in passive membrane permeability and off-target binding. Calculated LogP for the meta-bromo isomer [4-(3-bromophenyl)-1H-imidazol-2-yl]methanamine is 1.86 [1]. While experimental or calculated LogP for the para-isomer is not directly available from authoritative sources in this dataset, the principle of positional isomer impact on LogP is well-established [2].

Medicinal Chemistry ADME SAR

Scaffold Potency Differentiation: The (4-Phenyl-1H-imidazol-2-yl)methanamine Core as a Potent SSTR3 Agonist Lead

The core scaffold of (4-phenyl-1H-imidazol-2-yl)methanamine, which is structurally identical to the target compound except for the bromine substituent, has been identified as a potent lead series for somatostatin receptor 3 (SSTR3) agonists. A key analog in this series, compound 5c, demonstrated an EC50 of 5.2 nM against SSTR3 [1]. This establishes a quantitative baseline for the scaffold's potential, from which the para-bromo derivative can be explored for improved potency, selectivity, or pharmacokinetic properties.

GPCR Somatostatin Agonist

Optimal Research and Industrial Application Scenarios for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine


Hit-to-Lead Optimization in SSTR3 Agonist Programs

This compound serves as a key intermediate for structure-activity relationship (SAR) studies around the potent (4-phenyl-1H-imidazol-2-yl)methanamine SSTR3 agonist scaffold (EC50 = 5.2 nM) [1]. The para-bromo substituent provides a unique electronic and steric handle to probe receptor binding pockets and potentially improve upon the nanomolar potency of the parent phenyl analog.

Chemical Probe Synthesis Requiring a Well-Defined Lipophilic Handle

The presence of the bromine atom offers a clear synthetic advantage for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of diverse analog libraries from a single, high-purity (≥97%) precursor , enabling efficient exploration of chemical space.

Development of ADME Assays and Physicochemical Property Studies

Due to the quantifiable difference in lipophilicity between regioisomers (meta-bromo isomer calc. LogP = 1.86) [2], this para-substituted compound is an ideal model for studying the impact of halogen position on membrane permeability, plasma protein binding, and metabolic stability in a controlled experimental system.

Quality Control and Reference Standard in Chemical Synthesis

With commercially available material at a verified purity of ≥97% , this compound is suitable for use as an analytical reference standard or starting material in medicinal chemistry campaigns where high initial purity is required to ensure reliable downstream results and minimize purification efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(4-Bromophenyl)-1H-imidazol-2-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.